![molecular formula C5H13NO2 B052021 3-(Dimethylamino)-1,2-propanediol CAS No. 623-57-4](/img/structure/B52021.png)
3-(Dimethylamino)-1,2-propanediol
Overview
Description
3-(Dimethylamino)-1,2-propanediol is an organic compound with the molecular formula C5H13NO2. It is a tertiary amine and diol, featuring a dimethylamino group attached to a propanediol backbone. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)-1,2-propanediol can be synthesized through several methods. One common route involves the reaction of dimethylamine with glycidol. The reaction typically occurs under mild conditions, with the dimethylamine acting as a nucleophile and opening the epoxide ring of glycidol to form the desired product.
Another method involves the reaction of dimethylamine with 1,2-epoxypropane in the presence of a catalyst. This reaction also proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the continuous reaction of dimethylamine with glycidol or 1,2-epoxypropane in a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
3-(Dimethylamino)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1,2-propanediol involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The hydroxyl groups also enable it to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds have similar structural features but differ in their reactivity and applications.
Dimethylaminopropylamine: This compound has a similar dimethylamino group but differs in its overall structure and reactivity.
Uniqueness
3-(Dimethylamino)-1,2-propanediol is unique due to its combination of a tertiary amine and diol functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in both nucleophilic and hydrogen-bonding interactions makes it a valuable compound in synthetic chemistry and industrial processes.
Biological Activity
3-(Dimethylamino)-1,2-propanediol, also known as DMAPD, is a compound that has garnered attention for its biological activities and potential applications in various fields including pharmaceuticals and biochemistry. This article explores the compound's biological activity, safety profile, and relevant research findings.
This compound is an organic compound characterized by the presence of a dimethylamino group attached to a 1,2-propanediol backbone. Its chemical structure can be represented as follows:
The compound's structure allows it to interact with biological membranes and proteins, influencing various cellular processes.
Biological Activity
Mechanism of Action
DMAPD exhibits biological activity primarily through its role as a cationic lipid in gene delivery systems. It facilitates the transfection of cells by enhancing the uptake of nucleic acids through electrostatic interactions with negatively charged cell membranes. This property is particularly useful in the development of gene therapies and vaccines .
Research Findings
- Gene Delivery : Studies have shown that DMAPD can significantly improve the efficiency of plasmid DNA delivery into cells. For instance, it has been used to create cationic lipids that enhance the intracellular delivery of biologically active molecules, including proteins and polynucleotides .
- Antimicrobial Activity : Research indicates that DMAPD may possess antimicrobial properties. In a study comparing various compounds for their effects on microbial membranes, DMAPD demonstrated significant activity against certain pathogens, suggesting its potential use as an antimicrobial agent .
- Cytotoxicity : While DMAPD shows promise in various applications, it is also important to consider its cytotoxic effects. The compound has been associated with skin irritation and allergic reactions in some individuals, particularly when used in cosmetic formulations .
Safety Profile
DMAPD is classified as a hazardous material due to its potential to cause severe burns upon contact with skin or mucous membranes. Acute exposure can lead to significant health risks including:
- Skin and Eye Irritation : Direct contact can result in chemical burns and severe irritation .
- Ingestion Risks : Ingestion of DMAPD may cause corrosive injury to the gastrointestinal tract, leading to symptoms such as vomiting and abdominal pain .
Case Study 1: Allergic Reaction
A notable case involved a 42-year-old woman who developed severe eyelid dermatitis attributed to contact allergy from DMAPD present in cosmetic products. Patch testing confirmed sensitization to DMAPD, highlighting the importance of monitoring for allergic reactions when using products containing this compound .
Case Study 2: Gene Delivery Efficacy
In a controlled laboratory study, DMAPD was incorporated into liposomal formulations aimed at enhancing gene delivery efficiency. Results indicated that cells treated with DMAPD-containing liposomes exhibited higher transfection rates compared to controls, underscoring its potential utility in therapeutic applications .
Comparative Data Table
The following table summarizes key findings related to the biological activity and safety profile of this compound:
Aspect | Details |
---|---|
Molecular Weight | 101.16 g/mol |
Gene Delivery Efficiency | Enhanced transfection rates observed in studies |
Antimicrobial Activity | Significant activity against specific pathogens |
Cytotoxicity | Associated with skin irritation and allergic reactions |
Safety Hazards | Causes severe burns; ingestion can lead to corrosive injury |
Properties
IUPAC Name |
3-(dimethylamino)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883509 | |
Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-57-4 | |
Record name | 3-(Dimethylamino)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethylamino)-1,2-propanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Propanediol, 3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dimethylaminopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/054QW4ZAMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.